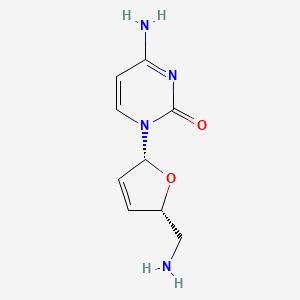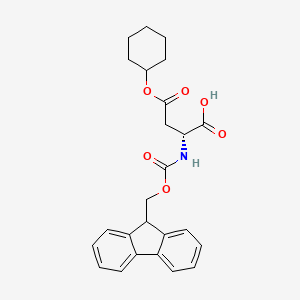
7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-(4-(2-((6-chloro-2-methoxy-9-acridinyl)amino)ethyl)-1-piperazinyl)propoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-(4-(2-((6-chloro-2-methoxy-9-acridinyl)amino)ethyl)-1-piperazinyl)propoxy)- is a complex organic compound with a unique structure that combines several functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-(4-(2-((6-chloro-2-methoxy-9-acridinyl)amino)ethyl)-1-piperazinyl)propoxy)- involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core benzopyran structure, followed by the introduction of the furo group and the acridinyl moiety. The final steps involve the attachment of the piperazinyl and propoxy groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-(4-(2-((6-chloro-2-methoxy-9-acridinyl)amino)ethyl)-1-piperazinyl)propoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution could introduce new functional groups like halogens or alkyl chains.
Wissenschaftliche Forschungsanwendungen
7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-(4-(2-((6-chloro-2-methoxy-9-acridinyl)amino)ethyl)-1-piperazinyl)propoxy)- has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: It may be used in the development of new materials with unique properties, such as enhanced conductivity or stability.
Wirkmechanismus
The mechanism of action of 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-(4-(2-((6-chloro-2-methoxy-9-acridinyl)amino)ethyl)-1-piperazinyl)propoxy)- involves its interaction with specific molecular targets. The acridinyl moiety is known to intercalate with DNA, potentially disrupting replication and transcription processes. The piperazinyl group may enhance the compound’s binding affinity to certain proteins, further influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7H-Furo(3,2-g)(1)benzopyran-7-one, 4-methoxy-: This compound has a similar core structure but lacks the acridinyl and piperazinyl groups.
7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(2,3-epoxy-3-methylbutoxy)-: This compound features an epoxy group instead of the acridinyl moiety.
Uniqueness
The uniqueness of 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-(4-(2-((6-chloro-2-methoxy-9-acridinyl)amino)ethyl)-1-piperazinyl)propoxy)- lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the acridinyl moiety, in particular, sets it apart from other similar compounds, providing unique interactions with biological targets.
Eigenschaften
CAS-Nummer |
86863-30-1 |
|---|---|
Molekularformel |
C34H33ClN4O5 |
Molekulargewicht |
613.1 g/mol |
IUPAC-Name |
9-[3-[4-[2-[(6-chloro-2-methoxyacridin-9-yl)amino]ethyl]piperazin-1-yl]propoxy]furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C34H33ClN4O5/c1-41-25-5-7-28-27(21-25)31(26-6-4-24(35)20-29(26)37-28)36-10-12-39-15-13-38(14-16-39)11-2-17-42-34-32-23(9-18-43-32)19-22-3-8-30(40)44-33(22)34/h3-9,18-21H,2,10-17H2,1H3,(H,36,37) |
InChI-Schlüssel |
DCYQENXPGVZQGH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCN4CCN(CC4)CCCOC5=C6C(=CC7=C5OC=C7)C=CC(=O)O6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



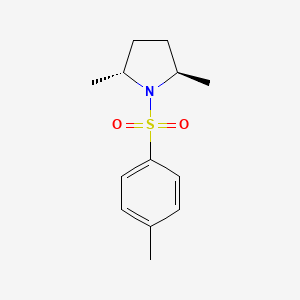
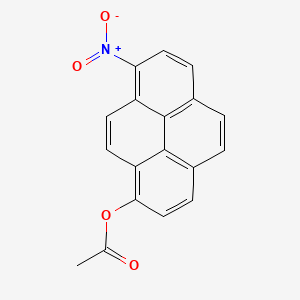
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-[[3-[(1-oxopropyl)amino]phenyl]amino]-](/img/structure/B12806450.png)


![19-ethenyl-3,13,17-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15(20),16,18-heptaen-14-one](/img/structure/B12806461.png)
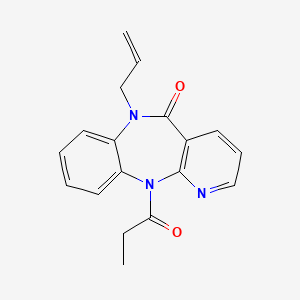
![9-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12806478.png)
![19-ethenyl-3,13,17-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15(20),16,18-heptaen-14-one](/img/structure/B12806480.png)

